Iron(III)Acetylacetonate

Description

The exact mass of the compound Iron acetylacetone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

14024-18-1 |

|---|---|

Molecular Formula |

C15H24FeO6 |

Molecular Weight |

356.19 g/mol |

IUPAC Name |

tris(4-hydroxypent-3-en-2-one);iron |

InChI |

InChI=1S/3C5H8O2.Fe/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |

InChI Key |

LZKLAOYSENRNKR-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe] |

Other CAS No. |

14024-18-1 |

physical_description |

Dry Powder Dark red powder; Insoluble in water; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Iron(III) Acetylacetonate

This guide provides a comprehensive overview of the synthesis and characterization of iron(III) acetylacetonate (B107027), also known as Fe(acac)3. It is intended for researchers, scientists, and professionals in the field of drug development and other areas where this versatile coordination complex is utilized. Iron(III) acetylacetonate serves as a valuable precursor and catalyst in various organic reactions.

Introduction

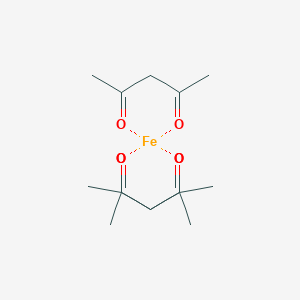

Tris(acetylacetonato)iron(III) is a coordination complex with the formula Fe(C₅H₇O₂)₃. It is a red, air-stable crystalline solid that is soluble in many organic solvents.[1] The complex features an iron atom in the +3 oxidation state coordinated to three acetylacetonate (acac) ligands.[2] Each acetylacetonate ligand acts as a bidentate ligand, binding to the iron center through its two oxygen atoms to form a six-membered chelate ring. This results in an octahedral geometry around the central iron atom.[2][3]

The synthesis of Fe(acac)₃ is a common undergraduate and research laboratory experiment that illustrates the principles of coordination chemistry. Its characterization involves standard analytical techniques to confirm its identity, purity, and structural properties.

Synthesis of Iron(III) Acetylacetonate

The synthesis of iron(III) acetylacetonate is typically achieved through the reaction of an iron(III) salt with acetylacetone (B45752) in the presence of a base. The base deprotonates the acetylacetone to form the acetylacetonate anion, which then coordinates to the Fe(III) ion.

Reaction Equation:

FeCl₃ + 3 CH₃COCH₂COCH₃ + 3 NaOCOCH₃ → Fe(CH₃COCHCOCH₃)₃ + 3 NaCl + 3 CH₃COOH

Experimental Protocol:

A common and reliable method for the synthesis of iron(III) acetylacetonate involves the use of iron(III) chloride hexahydrate and sodium acetate (B1210297).[4][5]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Deionized water

-

Acetylacetone (CH₃COCH₂COCH₃)

-

Sodium acetate trihydrate (CH₃COONa·3H₂O)

-

Methanol

-

Erlenmeyer flask (250 mL)

-

Beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve 1.7 g of iron(III) chloride hexahydrate in 10 mL of deionized water in an Erlenmeyer flask.[6]

-

In a separate beaker, prepare a solution of 1.9 mL of acetylacetone in 7.0 mL of methanol.[6]

-

Add the acetylacetone solution to the iron(III) chloride solution while stirring.

-

In another beaker, dissolve 2 g of sodium acetate trihydrate in 10 mL of deionized water.[6]

-

Slowly add the sodium acetate solution to the iron-acetylacetone mixture with continuous stirring. A red precipitate of iron(III) acetylacetonate will form.[3]

-

Gently heat the mixture on a hot plate for a brief period to encourage precipitation and reduce the volume slightly by evaporating some of the methanol.[6]

-

Allow the mixture to cool to room temperature, and then cool it further in an ice bath to maximize crystallization.

-

Collect the red crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Dry the product in a desiccator.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of Iron(III) acetylacetonate.

Characterization of Iron(III) Acetylacetonate

Several analytical techniques are employed to characterize the synthesized Fe(acac)₃ and confirm its identity and purity.

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically have a sharp melting point range.

Experimental Protocol:

-

Place a small amount of the dried Fe(acac)₃ crystals into a capillary tube.

-

Use a melting point apparatus to determine the temperature range over which the solid melts.

| Property | Value |

| Melting Point | 180-182 °C[1][7] |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of Fe(acac)₃ exhibits characteristic absorption bands.

Experimental Protocol:

-

Prepare a dilute solution of Fe(acac)₃ in a suitable solvent (e.g., acetonitrile (B52724) or chloroform).

-

Record the UV-Vis spectrum over a range of wavelengths (typically 200-800 nm).

| Wavelength (λmax) | Assignment |

| ~270 nm | π-π* transition in the acetylacetonate ligand[8] |

| ~355 nm | Charge transfer band[8] |

| ~440 nm (shoulder) | d-d transition of the Fe(III) ion[8] |

IR spectroscopy is used to identify the functional groups present in the molecule by observing the vibrations of chemical bonds.

Experimental Protocol:

-

Prepare a sample of Fe(acac)₃, typically as a KBr pellet or a Nujol mull.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1573 cm⁻¹ | C=O stretching vibration[9] |

| ~1523 cm⁻¹ | C=C stretching vibration[9] |

| ~1361 cm⁻¹ | C-H bending vibration[9] |

| ~1275 cm⁻¹ | C=C-H bending vibration[9] |

| Below 600 cm⁻¹ | Fe-O stretching vibrations |

Characterization Workflow Diagram:

Caption: Workflow for the characterization of Iron(III) acetylacetonate.

Iron(III) in a high-spin octahedral complex has five unpaired d-electrons, making Fe(acac)₃ a paramagnetic compound.[2] Magnetic susceptibility measurements can confirm this property.

Experimental Protocol: The magnetic susceptibility can be determined using a Gouy balance or by the Evans method using NMR spectroscopy.[10][11]

| Property | Value |

| Magnetic Moment (μeff) | ~5.90 μB[2] |

Conclusion

The synthesis of iron(III) acetylacetonate is a straightforward and reproducible process, yielding a stable coordination complex with a distinct octahedral geometry. The characterization techniques outlined in this guide provide a robust framework for confirming the identity, purity, and key physicochemical properties of the synthesized product. This well-characterized compound can then be confidently employed in its various applications, including catalysis and materials science.

References

- 1. americanelements.com [americanelements.com]

- 2. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. studymoose.com [studymoose.com]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. Iron(III) acetylacetonate | Fe(acac)3 | C15H21FeO6 - Ereztech [ereztech.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. magritek.com [magritek.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Iron(III) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) acetylacetonate (B107027), formally known as tris(acetylacetonato)iron(III) or Fe(acac)₃, is a coordination complex of significant interest in various scientific and industrial fields. Its utility as a catalyst in organic synthesis, a precursor for the synthesis of iron-based nanoparticles, and a model compound in coordination chemistry underscores the importance of a thorough understanding of its physical and chemical properties. This technical guide provides a comprehensive overview of the core attributes of Fe(acac)₃, with a focus on quantitative data, experimental methodologies, and structural representations to support advanced research and development.

Physical Properties

Iron(III) acetylacetonate is a red to orange-red crystalline powder at room temperature.[1] It is known to be air-stable and dissolves in a range of nonpolar organic solvents.[2] The physical properties of Fe(acac)₃ are summarized in the table below, providing a consolidated view of key quantitative data.

| Property | Value | Notes |

| Molecular Formula | C₁₅H₂₁FeO₆ | [3] |

| Molecular Weight | 353.17 g/mol | [4] |

| Appearance | Red to dark red powder or Red-orange orthorhombic crystals | [2][5] |

| Melting Point | 178 - 185 °C (decomposes) | [1][3][5][6] |

| Boiling Point | Decomposes | [4][7] |

| Density | 1.348 g/cm³ | [7] |

| Vapor Pressure | 2.6 hPa at 110 °C | [3] |

| Magnetic Moment | 5.90 μB | [7] |

Solubility

The solubility of Iron(III) acetylacetonate varies significantly with the solvent. It is slightly soluble in water and heptane (B126788) but readily dissolves in many organic solvents.[2][3] The following table summarizes its solubility in various common solvents.

| Solvent | Solubility (g/L) | Temperature (°C) |

| Water | 2 | 20 |

| Water | 1.6 (g/kg) | 25 |

| Methanol | 95 (g/kg) | 25 |

| Ethanol | 40.1 (g/kg) | 20 |

| Benzene | 535.4 (g/kg) | 20 |

| Toluene | 213 (g/kg) | 25 |

| Acetone | Readily Soluble | - |

| Chloroform | Readily Soluble | - |

| Diethyl Ether | Sparingly Soluble | - |

Chemical Properties and Structure

Iron(III) acetylacetonate is an octahedral complex where the central iron(III) ion is coordinated to three bidentate acetylacetonate (acac) ligands.[2][7] The six Fe-O bonds are equivalent, with a bond distance of approximately 2.00 Å.[7] This regular octahedral geometry is a consequence of the high-spin Fe³⁺ core.[7] The presence of five unpaired d-electrons makes the complex paramagnetic.[7]

Crystal Structure

The crystal structure of Iron(III) acetylacetonate has been determined by X-ray diffraction to be orthorhombic, with the space group Pbca.[8][9] The structure consists of discrete molecules linked by van der Waals forces.[8]

Stability and Reactivity

Iron(III) acetylacetonate is a stable compound under normal conditions but is incompatible with strong bases and strong oxidizing agents.[2][3] It undergoes thermal decomposition at temperatures above its melting point.[10] The decomposition in an inert atmosphere can lead to the formation of iron oxide species.[10]

Experimental Protocols

Synthesis of Iron(III) Acetylacetonate

A common method for the synthesis of Iron(III) acetylacetonate involves the reaction of a soluble iron(III) salt, such as iron(III) chloride, with acetylacetone (B45752) in the presence of a base to facilitate the deprotonation of acetylacetone. Another approach utilizes freshly precipitated iron(III) hydroxide (B78521).[2][7]

Protocol via Iron(III) Chloride:

-

Dissolve iron(III) chloride hexahydrate (FeCl₃·6H₂O) in distilled water.[11]

-

Separately, dissolve acetylacetone in methanol.[11]

-

Slowly add the acetylacetone solution to the iron(III) chloride solution with constant stirring.[11]

-

Add a solution of sodium acetate (B1210297) to the mixture to act as a buffer and promote the precipitation of the product.[11] A red crystalline solid of Iron(III) acetylacetonate will form.[11]

-

Cool the mixture in an ice bath to maximize precipitation.[11]

-

Collect the solid product by filtration, wash with distilled water, and dry in a desiccator.[11]

Protocol via Iron(III) Hydroxide:

-

Prepare fresh iron(III) hydroxide by precipitating it from an aqueous solution of an iron(III) salt (e.g., FeCl₃) with a base (e.g., KOH solution) until the pH reaches approximately 8.[12]

-

Isolate the precipitated Fe(OH)₃ by filtration and wash it thoroughly with distilled water.[12]

-

Suspend the freshly prepared Fe(OH)₃ in a minimal amount of water or an alcohol.

-

Add acetylacetone to the suspension with vigorous stirring.[12]

-

The reaction mixture will turn a deep red color, indicating the formation of Fe(acac)₃.[12]

-

The product can be isolated by filtration and purified by recrystallization from a suitable solvent like acetone.[12]

Characterization Techniques

-

Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

Infrared (IR) Spectroscopy: The IR spectrum of Fe(acac)₃ is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is mixed with KBr and pressed into a pellet, or a Nujol mull is prepared. The spectrum reveals characteristic vibrational modes of the acetylacetonate ligand and the Fe-O bonds.

-

UV-Vis Spectroscopy: The electronic absorption spectrum of Fe(acac)₃ is measured using a UV-Vis spectrophotometer. The complex is dissolved in a suitable solvent, such as acetonitrile, and the absorbance is recorded over a range of wavelengths. The spectrum typically shows strong bands in the UV region due to π-π* transitions within the ligand and a shoulder in the visible region.[13]

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. IRON ACETYLACETONATE - Ataman Kimya [atamanchemicals.com]

- 3. chembk.com [chembk.com]

- 4. Iron(III) AcetylacetonateCAS #: 14024-18-1 [eforu-chemical.com]

- 5. Iron(III) acetylacetonate | Fe(acac)3 | C15H21FeO6 - Ereztech [ereztech.com]

- 6. Iron(III) acetylacetonate, 99+% | Fisher Scientific [fishersci.ca]

- 7. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Achirality in the low temperature structure and lattice modes of tris(acetylacetonate)iron( iii ) - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00517A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. mdpi.com [mdpi.com]

Iron(III) acetylacetonate coordination chemistry and structure

An In-depth Technical Guide to the Coordination Chemistry and Structure of Iron(III) Acetylacetonate (B107027)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(III) acetylacetonate, [Fe(acac)₃], is a coordination complex of significant interest across various scientific disciplines, including catalysis, materials science, and nanotechnology.[1][2] As a stable, soluble, and cost-effective source of iron(III), it serves as a versatile precatalyst for a multitude of organic transformations and as a precursor for the synthesis of iron-based nanomaterials.[3][4][5] This document provides a comprehensive technical overview of the synthesis, structure, coordination chemistry, and physicochemical properties of Fe(acac)₃, intended for professionals in research and development. It includes detailed experimental protocols, tabulated quantitative data, and graphical representations of its structure and experimental workflows.

Synthesis and Preparation

Tris(acetylacetonato)iron(III) is a red, air-stable solid that is soluble in nonpolar organic solvents.[6] The most common and high-yield synthesis involves the reaction of freshly precipitated iron(III) hydroxide (B78521) with acetylacetone (B45752) (2,4-pentanedione).[6][7] This method avoids the use of buffers like sodium acetate, which can contaminate the final product.[8]

The overall reaction is as follows: Fe(OH)₃ + 3 HC₅H₇O₂ → Fe(C₅H₇O₂)₃ + 3 H₂O[6]

An alternative common procedure involves the direct reaction of a soluble iron(III) salt, such as iron(III) chloride, with acetylacetone in the presence of a base to facilitate the deprotonation of the ligand.[9][10]

Molecular and Crystal Structure

Fe(acac)₃ is a coordination complex where a central high-spin ferric (Fe³⁺) ion is chelated by three bidentate acetylacetonate (acac) ligands.[3][6] The coordination of the iron center is octahedral, with the six oxygen atoms from the three acac ligands forming the vertices of the octahedron.[11][12]

Key Structural Features:

-

Coordination Geometry: The Fe³⁺ core exhibits a slightly distorted octahedral geometry.[11][13] The six Fe-O bonds are essentially equivalent, with bond distances measured at approximately 2.00 Å.[6]

-

Symmetry and Electronic Configuration: The high-spin d⁵ electronic configuration of the Fe³⁺ ion results in an even distribution of electrons in the d-orbitals. Consequently, the complex is not subject to Jahn-Teller distortions and adopts a high-degree D₃ molecular symmetry.[6]

-

Chirality: The coordination of three bidentate ligands around the octahedral iron center results in a chiral structure. Fe(acac)₃ exists as a racemic mixture of Δ and Λ enantiomers, which can be partially resolved as they interconvert slowly.[6]

-

Polymorphism: Fe(acac)₃ is known to exist in multiple crystalline polymorphs. Structures have been reported in the monoclinic and the centrosymmetric orthorhombic (space group Pbca) crystal systems.[13][14][15] The specific polymorph obtained can depend on the crystallization conditions.

Below is a diagram illustrating the coordination of the Fe(III) center.

Caption: Octahedral coordination of the Fe(III) ion by three bidentate acetylacetonate ligands.

Crystallographic Data

The crystallographic data for two reported polymorphs of Fe(acac)₃ are summarized below.

| Parameter | Polymorph 1 (Monoclinic)[13] | Polymorph 2 (Orthorhombic)[14][15] |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n (alternative setting of P2₁/c) | Pbca |

| a (Å) | 8.011(3) | 15.254 / 16.561(3) |

| b (Å) | 13.092(5) | 13.436 / 15.434(4) |

| c (Å) | 15.808(6) | 16.465 / 13.578(3) |

| α (°) ** | 90 | 90 |

| β (°) | 90.108(7) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) ** | 1658.1(10) | 3367.1 / 3470.6 |

| Z | 4 | 8 |

| Temperature (K) | 100 | Ambient / 20 |

Spectroscopic and Physicochemical Properties

The electronic structure and bonding in Fe(acac)₃ give rise to distinct spectroscopic and magnetic properties.

Physicochemical Properties

| Property | Value |

| Chemical Formula | Fe(C₅H₇O₂)₃[6] |

| Molar Mass | 353.17 g/mol [6] |

| Appearance | Red to dark red crystalline solid[3][4][6] |

| Melting Point | 180-182 °C (decomposes)[6][12][16] |

| Density | 1.348 g/cm³[6] |

| Solubility in water | ~2 g/L[6][12] |

| Magnetic Moment (μ_B) | 5.90[6] |

Spectroscopic Data

The spectroscopic signatures of Fe(acac)₃ are key to its characterization.

| Technique | Key Features and Wavenumbers/Wavelengths |

| UV-Vis | Exhibits charge-transfer bands. A prominent band is observed centered around 440 nm in acetonitrile/water solutions.[17] Another report notes a maximum at λ=520 nm.[10] Theoretical calculations also help assign the electronic transitions.[18][19] |

| Infrared (IR) | The IR spectrum shows characteristic bands for the acetylacetonate ligand. Key vibrations include C=O and C=C stretching modes in the 1500-1600 cm⁻¹ region and Fe-O stretching modes typically found between 400 and 600 cm⁻¹.[6][18] A peak at 1550 cm⁻¹ is associated with a symmetric Fe-O stretching mode coupled to C-O/C-C vibrations.[19] |

| Mössbauer | Mössbauer spectroscopy provides information about the iron oxidation state and local environment. Studies determine values for isomer shift and quadrupole splitting, which are indicative of a high-spin Fe(III) center.[20] |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal the thermal stability and decomposition pathway of Fe(acac)₃.

-

Decomposition Profile: The complex is stable up to its melting point, after which it undergoes decomposition. TGA shows an initial decomposition step starting around 186 °C, with a major mass loss of approximately 70-76% occurring up to 680 °C.[21]

-

Decomposition Products: The thermal decomposition of Fe(acac)₃ in air ultimately yields iron oxides. The process can proceed through an intermediate γ-Fe₂O₃ phase, which converts to the more stable non-magnetic α-Fe₂O₃ at temperatures above 400-500 °C.[22]

-

DSC Analysis: The DSC curve shows an endothermic peak around 186 °C, corresponding to the melting and initial decomposition of the complex.[21]

| Analysis | Temperature Range (°C) | Observation |

| DSC | ~186 | Endothermic peak (melting/decomposition)[21] |

| TGA | 186 - 680 | Major weight loss (~76%) corresponding to ligand decomposition[21] |

| Decomposition | > 360 | Formation of γ-Fe₂O₃[22] |

| Decomposition | > 500 | Conversion to α-Fe₂O₃[22] |

Coordination Chemistry and Reactivity

Fe(acac)₃ is a kinetically stable complex but participates in a wide range of chemical reactions, primarily driven by the Lewis acidic nature of the iron center and its ability to engage in redox processes. It is a widely used precatalyst in organic synthesis.[2][6]

Key Reaction Types:

-

Lewis Acid Catalysis: The iron center can act as a Lewis acid, activating substrates for various transformations.[2][4]

-

Cross-Coupling Reactions: It is an effective and inexpensive catalyst for forming carbon-carbon and carbon-heteroatom bonds, often as an alternative to palladium catalysts.[9][23][24]

-

Polymerization: Fe(acac)₃ catalyzes ring-opening polymerization of compounds like 1,3-benzoxazine.[6]

-

Radical Reactions: In combination with reducing agents like silanes, it can mediate radical reactions through hydrogen atom transfer (HAT) mechanisms.[24]

-

Precursor to Materials: It is a common precursor for the synthesis of iron oxide (e.g., magnetite, Fe₃O₄) nanoparticles via thermal decomposition, which have applications in MRI, magnetic hyperthermia, and drug delivery.[1][3][4]

The diagram below illustrates a generalized catalytic cycle for an Fe(acac)₃-mediated cross-coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. IRON ACETYLACETONATE - Ataman Kimya [atamanchemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. americanelements.com [americanelements.com]

- 6. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]

- 7. Notes. Novel synthesis of tris(acetylacetonato)iron(III) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

- 9. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. scribd.com [scribd.com]

- 11. Crystal structure of a third polymorph of tris(acetylaceton)iron(III) | PPTX [slideshare.net]

- 12. grokipedia.com [grokipedia.com]

- 13. Crystal structure of a third polymorph of tris(acetylacetonato-κ2 O,O′)iron(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Achirality in the low temperature structure and lattice modes of tris(acetylacetonate)iron( iii ) - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00517A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Iron(III) acetylacetonate | Fe(acac)3 | C15H21FeO6 - Ereztech [ereztech.com]

- 17. researchgate.net [researchgate.net]

- 18. Theoretical Study of Spectroscopic Properties of Fe(III)(acac)3 Under All-Electron Scalar Relativistic Effects [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Mössbauer effect study of iron acetylacetonate [hrcak.srce.hr]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. [PDF] Tris(acetylacetonato) Iron(III): Recent Developments and Synthetic Applications | Semantic Scholar [semanticscholar.org]

- 24. thieme-connect.de [thieme-connect.de]

The Solubility of Iron(III) Acetylacetonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Iron(III) acetylacetonate (B107027), a compound of significant interest in various chemical and pharmaceutical applications. Understanding its solubility profile in different organic solvents is crucial for its effective use in synthesis, catalysis, and formulation development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

Iron(III) acetylacetonate, a red-orange crystalline solid, exhibits a range of solubilities in common organic solvents. Its solubility is influenced by factors such as the polarity of the solvent and the temperature. The following table summarizes the available quantitative solubility data.

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Acetone | 58.08 | 20 | Readily Soluble[1] | - |

| Benzene | 78.11 | 20 | 53.54[1] | 1.94 |

| 25 | 52.5[2][3][4] | 1.90 | ||

| Chloroform | 119.38 | 20 | Readily Soluble[1] | - |

| Dichloromethane | 84.93 | - | Soluble[5][6] | - |

| Diethyl Ether | 74.12 | 20 | Sparingly Soluble[1] | - |

| Ethanol | 46.07 | 20 | 4.01[1] | 0.25 |

| 268.15 - 298.15 | Data available[7][8][9] | - | ||

| Ethyl Acetate | 88.11 | 268.15 - 298.15 | Data available[7][8][9] | - |

| Heptane | 100.21 | - | Slightly Soluble[2][3][4] | - |

| Methanol | 32.04 | 25 | 9.5[2][3][4] | 0.84 |

| n-Propanol | 60.10 | 268.15 - 298.15 | Data available[7][8][9] | - |

| Tetrahydrofuran | 72.11 | 268.15 - 298.15 | Data available[7][8][9] | - |

| Toluene | 92.14 | 25 | 21.3[2][3][4] | 0.65 |

| Water | 18.02 | 20 | 0.2[1][10] | 0.03 |

| 25 | 0.16[2][3][4] | 0.025 |

Note: "Readily Soluble" and "Sparingly Soluble" are qualitative descriptions from the cited sources and do not have a precise quantitative value.

Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of Iron(III) acetylacetonate in an organic solvent. This protocol is based on the static equilibrium method.

1. Materials and Equipment:

-

Iron(III) acetylacetonate (Fe(acac)₃), high purity

-

Selected organic solvent, analytical grade

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Calibrated thermometer

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or other suitable analytical instrument

-

Syringe filters (chemically compatible with the solvent)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Iron(III) acetylacetonate to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid ensures that the solution reaches saturation.

-

Place the container in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the equilibration temperature) to avoid precipitation or dissolution during sampling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a known volume of the same solvent to a concentration suitable for the analytical method.

-

Analyze the concentration of Iron(III) acetylacetonate in the diluted solution using a calibrated analytical instrument. UV-Vis spectrophotometry is often suitable for colored compounds like Fe(acac)₃. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of Iron(III) acetylacetonate in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Experimental workflow for determining the solubility of Iron(III) acetylacetonate.

References

- 1. Iron(III) acetylacetonate, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Ferric acetylacetonate | 14024-18-1 [chemicalbook.com]

- 3. Iron(III) acetylacetonate [chembk.com]

- 4. IRON ACETYLACETONATE - Ataman Kimya [atamanchemicals.com]

- 5. Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Collection - Determination of Solubility and Thermodynamic Analysis of Iron(III) βâDiketonate Compounds in Pure Solvents - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 9. Determination of Solubility and Thermodynamic Analysis of Iron(III) β-Diketonate Compounds in Pure Solvents - Beijing Institute of Technology [pure.bit.edu.cn]

- 10. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tris(acetylacetonato)iron(III) (Fe(acac)3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of tris(acetylacetonato)iron(III), commonly known as Fe(acac)3. A thorough understanding of its thermal stability and decomposition pathways is critical for its application in various fields, including the synthesis of iron oxide nanoparticles for biomedical applications, catalysis, and materials science. This document details the thermal behavior of Fe(acac)3, the products of its decomposition, and the experimental methodologies used for its characterization.

Thermal Stability of Fe(acac)3

The thermal stability of Fe(acac)3 is a critical parameter that dictates its handling, storage, and application in thermally-driven processes. The decomposition of Fe(acac)3 is not a simple one-step process but rather a series of complex reactions that are influenced by factors such as the heating rate and the surrounding atmosphere.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to investigate the thermal stability of Fe(acac)3. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Thermogravimetric Analysis (TGA)

TGA studies reveal that the decomposition of Fe(acac)3 typically begins at temperatures around 180-200°C. A significant mass loss is generally observed in the temperature range of 200°C to 400°C, corresponding to the loss of the acetylacetonate (B107027) (acac) ligands and the formation of iron oxide. The final residual mass is consistent with the formation of iron(III) oxide (Fe₂O₃) or magnetite (Fe₃O₄), depending on the atmospheric conditions.

Differential Scanning calorimetry (DSC)

DSC analysis of Fe(acac)3 shows a series of endothermic and exothermic events corresponding to phase transitions and decomposition. An endothermic peak is often observed around its melting point, followed by exothermic peaks associated with the decomposition of the complex. The presence of oxygen can significantly influence the DSC profile, leading to more pronounced exothermic events due to oxidative decomposition.

Quantitative Thermal Analysis Data

The following tables summarize quantitative data obtained from TGA and DSC analyses of Fe(acac)3 under different conditions.

Table 1: Thermogravimetric Analysis (TGA) Data for Fe(acac)3 Decomposition

| Atmosphere | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Final Residue (%) | Reference |

| Inert (N₂) | ~186 | ~360 | ~23 | [1][2] |

| Air | Not Specified | 361.49 | Not Specified | [3] |

Table 2: Differential Scanning Calorimetry (DSC) Data for Fe(acac)3

| Atmosphere | Peak Temperature (°C) | Enthalpy Change (J/g) | Event Type | Reference |

| Inert (N₂) | ~186 | Not Specified | Endothermic (Melting/Decomposition) | [1] |

| Air | ~300 | Not Specified | Exothermic (Decomposition) | [1] |

Decomposition Products

The thermal decomposition of Fe(acac)3 results in both solid and gaseous products.

-

Solid Products: The primary solid residue is typically iron oxide. In an inert atmosphere, a mixture of iron oxides may be formed, while in an oxidizing atmosphere (air), the final product is predominantly hematite (B75146) (α-Fe₂O₃)[3]. At temperatures around 361.49°C, γ-Fe₂O₃ can be formed, which converts to the more stable α-Fe₂O₃ at temperatures above 500°C[3].

-

Gaseous Products: The decomposition of the acetylacetonate ligands leads to the formation of a variety of volatile organic compounds. The main gaseous products identified by techniques such as TGA coupled with mass spectrometry (TGA-MS) include:

Experimental Protocols

Thermogravimetric Analysis (TGA)

A standard TGA experiment to determine the thermal stability of Fe(acac)3 involves the following steps:

-

Sample Preparation: A small amount of Fe(acac)3 powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed in the TGA furnace. The desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

A typical DSC experiment for Fe(acac)3 is performed as follows:

-

Sample Preparation: A small amount of Fe(acac)3 (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired atmosphere is purged through the cell.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10°C/min) over a desired temperature range (e.g., 25°C to 500°C).

-

Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, their peak temperatures, and the associated enthalpy changes.

Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition of Fe(acac)3

The thermal decomposition of Fe(acac)3 is a widely used method for the synthesis of monodisperse iron oxide nanoparticles. A general protocol is as follows:

-

Reaction Setup: In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, Fe(acac)3 is mixed with a high-boiling point solvent (e.g., oleylamine (B85491), oleic acid, or 1-octadecene). Surfactants such as oleic acid and oleylamine are often used to control the size and shape of the nanoparticles.

-

Degassing: The mixture is heated to a moderate temperature (e.g., 120°C) under a flow of inert gas (e.g., argon or nitrogen) to remove water and oxygen.

-

Thermal Decomposition: The temperature is then rapidly increased to a higher temperature (e.g., 280-300°C) to initiate the decomposition of the Fe(acac)3 precursor.

-

Aging: The reaction is held at this high temperature for a specific period (e.g., 30-60 minutes) to allow for the growth of the nanoparticles.

-

Workup: The reaction mixture is cooled to room temperature, and the nanoparticles are precipitated by adding a non-solvent (e.g., ethanol (B145695) or acetone). The nanoparticles are then collected by centrifugation and washed several times to remove any unreacted precursors and byproducts.

Visualizations

Proposed Thermal Decomposition Pathway of Fe(acac)3

The exact mechanism of Fe(acac)3 thermal decomposition is complex and can proceed through various radical and non-radical pathways. The following diagram illustrates a simplified proposed pathway involving the sequential loss of acetylacetonate ligands, leading to the formation of iron oxide.

Caption: Simplified reaction pathway for the thermal decomposition of Fe(acac)3.

Experimental Workflow for Thermal Analysis

The following diagram outlines a typical experimental workflow for the characterization of the thermal properties of Fe(acac)3.

Caption: Experimental workflow for the thermal analysis of Fe(acac)3.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Shape controlled iron oxide nanoparticles: inducing branching and controlling particle crystallinity - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01291B [pubs.rsc.org]

Iron(III) Acetylacetonate: A Versatile Precursor for the Synthesis of Advanced Iron Oxide Nanoparticles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iron(III) acetylacetonate (B107027), Fe(acac)₃, a coordination complex readily soluble in organic solvents, has emerged as a important precursor in the synthesis of high-quality iron oxide nanoparticles. Its predictable decomposition behavior and compatibility with a wide range of reaction conditions allow for precise control over the size, morphology, crystal phase, and magnetic properties of the resulting nanoparticles. This technical guide provides a comprehensive overview of the use of Fe(acac)₃ in the synthesis of various iron oxides, detailing experimental protocols, underlying mechanisms, and the influence of key synthesis parameters on the final product.

Synthetic Methodologies

The versatility of iron(III) acetylacetonate as a precursor enables its use in several synthetic approaches to produce iron oxide nanoparticles. The most common and well-documented methods include thermal decomposition, solvothermal/hydrothermal synthesis, and microwave-assisted synthesis. Each method offers distinct advantages in terms of scalability, control over nanoparticle characteristics, and reaction conditions.

Thermal Decomposition

Thermal decomposition is a widely employed method for producing monodisperse iron oxide nanoparticles with high crystallinity.[1] The process involves heating a solution of Fe(acac)₃ in a high-boiling point organic solvent in the presence of surfactants. The high temperatures facilitate the decomposition of the precursor and the subsequent nucleation and growth of the nanoparticles.

Key Parameters and Their Effects:

-

Temperature and Time: Higher reaction temperatures and longer reaction times generally lead to an increase in nanoparticle size and enhanced saturation magnetization.[2][3]

-

Surfactants: Oleic acid and oleylamine (B85491) are commonly used surfactants that play a dual role: they act as stabilizing agents to prevent agglomeration and also influence the nucleation and growth kinetics.[4][5] The ratio of oleic acid to the iron precursor can be varied to control the final particle size over a wide range.[4][6]

-

Solvent: The choice of solvent, typically a high-boiling point ether such as benzyl (B1604629) ether or 1-octadecene (B91540), influences the reaction temperature and can affect the decomposition kinetics of the precursor.[1]

Experimental Protocol: Synthesis of ~10 nm Magnetite (Fe₃O₄) Nanoparticles

This protocol is adapted from a typical thermal decomposition synthesis.

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

1-octadecene

-

Oleic acid

-

Oleylamine

Procedure:

-

In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine Fe(acac)₃ (2 mmol), 1-octadecene (20 mL), oleic acid (6 mmol), and oleylamine (6 mmol).

-

Heat the mixture to 120°C under a nitrogen atmosphere and maintain for 30 minutes to remove water and oxygen.

-

Increase the temperature to 200°C and hold for 2 hours.

-

Further, increase the temperature to 300°C at a rate of 3-5°C/minute and reflux for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Add 40 mL of ethanol to precipitate the nanoparticles.

-

Separate the nanoparticles by centrifugation (8000 rpm, 10 minutes).

-

Wash the nanoparticles three times with a mixture of ethanol and hexane.

-

Disperse the final product in a suitable solvent like hexane or toluene.

Solvothermal and Hydrothermal Synthesis

Solvothermal and hydrothermal methods involve the heating of a precursor solution in a sealed vessel (autoclave) above the boiling point of the solvent.[7] In solvothermal synthesis, an organic solvent is used, while in hydrothermal synthesis, water is the solvent. These methods allow for the synthesis of crystalline iron oxide nanoparticles at relatively lower temperatures compared to thermal decomposition.[8]

Mechanism: The formation of iron oxides in these methods is believed to proceed through the hydrolysis of the iron precursor to form iron hydroxides or oxyhydroxides, which then dehydrate upon heating to form the final oxide phase.[9]

Experimental Protocol: Solvothermal Synthesis of Fe₃O₄ Nanoparticles

This protocol provides a general guideline for solvothermal synthesis.

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Ethylene (B1197577) glycol or other high-boiling point polyol

-

Polyvinylpyrrolidone (PVP) (optional, as a stabilizer)

-

Ethanol

Procedure:

-

Dissolve Fe(acac)₃ (e.g., 0.55 g) and PVP (e.g., 1.0 g) in ethylene glycol (40 mL) in a beaker with stirring.[7]

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 180-200°C for 6-12 hours.

-

Allow the autoclave to cool down to room temperature.

-

Collect the black precipitate by centrifugation.

-

Wash the product several times with ethanol to remove any unreacted reagents and byproducts.

-

Dry the final product in a vacuum oven.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and energy-efficient method for producing iron oxide nanoparticles.[10] The rapid heating provided by microwaves can lead to faster nucleation and growth, often resulting in smaller and more uniform nanoparticles.[11]

Experimental Protocol: Microwave-Assisted Synthesis of Maghemite (γ-Fe₂O₃) Nanoparticles

This protocol is based on a reported microwave-assisted method.[12]

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Benzyl alcohol

Procedure:

-

Dissolve Fe(acac)₃ in benzyl alcohol in a microwave-safe reaction vessel.

-

Heat the solution in a microwave reactor to 180°C and hold for 10 minutes.

-

Cool the reaction vessel.

-

Precipitate the nanoparticles by adding a non-solvent like ethanol.

-

Separate and wash the nanoparticles by centrifugation.

-

Dry the resulting maghemite nanoparticles.

Data Presentation: Influence of Synthesis Parameters

The properties of the synthesized iron oxide nanoparticles are highly dependent on the reaction conditions. The following tables summarize the quantitative data from various studies, illustrating the impact of key parameters on nanoparticle size.

Table 1: Effect of Oleic Acid Concentration on Nanoparticle Size in Thermal Decomposition

| Fe(acac)₃ (mmol) | Oleic Acid (mmol) | Solvent | Temperature (°C) | Particle Size (nm) | Reference |

| 2 | 2 | Benzyl ether | 285 | 7 | [4] |

| 2 | 6 | Benzyl ether | 285 | 15 | [4] |

| 2 | 10 | Benzyl ether | 285 | 30 | [4] |

| 2 | 20 | Benzyl ether | 285 | 100 | [4] |

Table 2: Effect of Reaction Time and Temperature on Nanoparticle Size in Thermal Decomposition

| Fe(acac)₃ (mmol) | Surfactants | Solvent | Temperature (°C) | Time (h) | Particle Size (nm) | Reference |

| 2 | Oleic acid, Oleylamine | 1-octadecene | 250 | 1 | 6 | [3] |

| 2 | Oleic acid, Oleylamine | 1-octadecene | 300 | 1 | 11 | [3] |

| 2 | Oleic acid, Oleylamine | 1-octadecene | 300 | 2 | 13 | [3] |

Table 3: Solvothermal Synthesis Parameters and Resulting Nanoparticle Size

| Fe(acac)₃ (g) | Surfactant | Solvent | Temperature (°C) | Time (h) | Particle Size (nm) | Reference |

| 0.15 | PVP | Ethylene Glycol | 180 | 24 | ~10 | [7] |

| 0.55 | PVP | Ethylene Glycol | 180 | 12 | ~15 | [7] |

| 1.00 | PVP | Ethylene Glycol | 180 | 24 | ~20 | [7] |

Reaction Mechanisms and Pathways

Understanding the underlying chemical transformations is crucial for the rational design and synthesis of iron oxide nanoparticles with desired properties.

Thermal Decomposition Pathway

The thermal decomposition of Fe(acac)₃ to form magnetite (Fe₃O₄) involves the reduction of one-third of the Fe(III) ions to Fe(II).[1] Surfactants like oleylamine and other components in the reaction mixture, such as 1,2-alkanediols, can act as reducing agents.[1] The acetylacetonate ligand itself can also be involved in the reduction process.[13] The decomposition is thought to proceed through the formation of an iron-oleate complex as an intermediate when oleic acid is present.[1]

Solvothermal/Hydrothermal Formation Pathway

In solvothermal and hydrothermal synthesis, the formation of iron oxides from Fe(acac)₃ is primarily driven by solvolysis/hydrolysis followed by dehydration. The solvent molecules (e.g., water or polyols) react with the Fe(acac)₃ precursor, leading to the formation of iron hydroxide (B78521) or alkoxyhydroxide intermediates. Subsequent heating inside the autoclave promotes the dehydration and crystallization of these intermediates into the final iron oxide phase.

References

- 1. cdmf.org.br [cdmf.org.br]

- 2. worldscientific.com [worldscientific.com]

- 3. DSpace [scholarbank.nus.edu.sg]

- 4. The effect of oleic acid on the synthesis of Fe(3-x)O4 nanoparticles over a wide size range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. kestrel.nmt.edu [kestrel.nmt.edu]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Shape controlled iron oxide nanoparticles: inducing branching and controlling particle crystallinity - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01291B [pubs.rsc.org]

An In-depth Technical Guide to Iron(III) Acetylacetonate for Researchers and Drug Development Professionals

Abstract

Iron(III) acetylacetonate (B107027), a coordination complex with the formula Fe(C₅H₇O₂)₃, is a versatile and widely utilized compound in both academic and industrial research. This technical guide provides a comprehensive overview of its core properties, applications, and experimental protocols relevant to researchers, scientists, and professionals in drug development. The document details the physicochemical characteristics of Iron(III) acetylacetonate, its significant role as a catalyst in organic synthesis, and its function as a precursor in the fabrication of advanced nanomaterials. Special emphasis is placed on practical applications, including detailed experimental methodologies for nanoparticle synthesis and catalytic cross-coupling reactions. This guide aims to be an essential resource, facilitating the effective use of Iron(III) acetylacetonate in cutting-edge research and development.

Core Properties of Iron(III) Acetylacetonate

Iron(III) acetylacetonate, also known as Fe(acac)₃, is an air-stable, reddish-orange crystalline solid.[1] Its solubility in nonpolar organic solvents makes it a highly versatile reagent in various chemical processes.[1] The compound is a coordination complex where a central iron atom in the +3 oxidation state is chelated by three acetylacetonate ligands.[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 14024-18-1[2][3][4][5] |

| Molecular Formula | C₁₅H₂₁FeO₆[2][3] |

| Molecular Weight | 353.17 g/mol [3][4] |

| Synonyms | Ferric acetylacetonate, Tris(2,4-pentanedionato)iron(III), Fe(acac)₃[5] |

Physicochemical Data

A summary of the key physical and chemical properties of Iron(III) acetylacetonate is presented below.

| Property | Value |

| Appearance | Red-orange orthorhombic crystals[1][6] |

| Melting Point | 180-182 °C (decomposes)[6][7] |

| Density | 5.24 g/cm³ at 25 °C[1][6] |

| Solubility in Water | 2 g/L (20 °C)[6] |

| Solubility in Organic Solvents | Soluble in toluene, benzene, chloroform, acetone, ethanol (B145695), and ether[1][6] |

| Vapor Pressure | 2.6 hPa at 110 °C[6] |

Applications in Research and Development

Iron(III) acetylacetonate has found extensive applications in catalysis and materials science, with growing interest in the biomedical field.

Catalysis in Organic Synthesis

Fe(acac)₃ is a widely used catalyst and precatalyst in a variety of organic reactions.[8] Its catalytic activity stems from its ability to act as a Lewis acid and its involvement in radical pathways.[8][9] Key applications include:

-

Cross-Coupling Reactions: It is an effective catalyst for cross-coupling reactions, such as the reaction of Grignard reagents with alkyl and aryl halides.[10][11]

-

Polymerization: Fe(acac)₃ catalyzes polymerization reactions, including the ring-opening polymerization of 1,3-benzoxazine.[1]

-

Oxidation Reactions: It can be used as a catalyst or precursor for supported catalysts in various oxidation reactions.[12]

Precursor for Nanomaterials

A significant application of Iron(III) acetylacetonate is its use as a precursor for the synthesis of iron oxide nanoparticles.[13] These nanoparticles, including magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), have diverse applications in:

-

Biomedical Field: Targeted drug delivery, magnetic resonance imaging (MRI) contrast agents, and magnetic hyperthermia.[14]

-

Materials Science: Magnetic storage media, sensors, and catalysis.[1]

The thermal decomposition of Fe(acac)₃ in the presence of surfactants and solvents is a common method to produce monodisperse iron oxide nanoparticles with controlled size and shape.[14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Iron(III) acetylacetonate.

Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition

This protocol describes a typical synthesis of iron oxide nanoparticles using Iron(III) acetylacetonate as the precursor.[14]

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

1,2-hexadecanediol (HDD)

-

1-octadecene

-

Oleylamine (OAm)

-

Oleic acid

-

Benzaldehyde

-

Nitrogen gas

-

Toluene

Procedure:

-

In a three-neck flask equipped with a condenser and a thermocouple, combine 0.35 g of Iron(III) acetylacetonate, 1.3 g of 1,2-hexadecanediol, 15 mL of 1-octadecene, 7.5 mL of oleylamine, 2.85 mL of oleic acid, and 0.5 mL of benzaldehyde.[14]

-

Heat the reaction mixture to 120 °C while purging with nitrogen gas. Maintain this temperature for 10 minutes to degas and dewater the solution.[14]

-

Rapidly heat the solution to 280 °C and maintain this temperature for 30 minutes under a continuous nitrogen purge.[14]

-

After the reaction is complete, cool the solution to room temperature.

-

The resulting nanoparticles can be purified by precipitation with ethanol and redispersion in a nonpolar solvent like toluene.

Caption: Experimental workflow for the synthesis of iron oxide nanoparticles.

Iron-Catalyzed Cross-Coupling of an Aryl Halide with a Grignard Reagent

This protocol outlines a general procedure for an Iron(III) acetylacetonate-catalyzed cross-coupling reaction.[11]

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Aryl halide (e.g., chlorobenzene)

-

Grignard reagent (e.g., phenylmagnesium bromide)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Set up a flame-dried Schlenk flask under an inert atmosphere.

-

Add Iron(III) acetylacetonate (5-10 mol%) to the flask.

-

Add the aryl halide (1 equivalent) to the flask.

-

Add a co-solvent of THF and NMP.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Generalized catalytic cycle for an iron-catalyzed cross-coupling reaction.

Safety Information

Iron(III) acetylacetonate is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage.[4] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[16]

Conclusion

Iron(III) acetylacetonate is a fundamentally important compound for researchers in chemistry, materials science, and drug development. Its utility as a catalyst and a precursor for nanomaterials is well-established, and ongoing research continues to expand its applications. This guide has provided essential technical information, including physicochemical properties, key applications with detailed experimental protocols, and safety guidelines, to support the scientific community in leveraging the full potential of this versatile iron complex.

References

- 1. IRON ACETYLACETONATE - Ataman Kimya [atamanchemicals.com]

- 2. scbt.com [scbt.com]

- 3. Iron(III) acetylacetonate, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Iron(III) acetylacetonate | Fe(acac)3 | C15H21FeO6 - Ereztech [ereztech.com]

- 6. chembk.com [chembk.com]

- 7. geneseo.edu [geneseo.edu]

- 8. nbinno.com [nbinno.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]

- 12. 乙酰丙酮铁 III 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. americanelements.com [americanelements.com]

- 14. Shape controlled iron oxide nanoparticles: inducing branching and controlling particle crystallinity - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01291B [pubs.rsc.org]

- 15. cdmf.org.br [cdmf.org.br]

- 16. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Synthesis of Iron(III) Acetylacetonate: A Detailed Protocol for Researchers

Introduction

Iron(III) acetylacetonate (B107027), often abbreviated as Fe(acac)₃, is a coordination complex with the formula Fe(C₅H₇O₂)₃.[1][2] This air-stable, red crystalline solid is readily soluble in organic solvents, making it a versatile precursor and catalyst in various chemical transformations.[1][3] Its applications are extensive, ranging from a catalyst in organic synthesis, such as cross-coupling reactions and polymerizations, to a precursor for the synthesis of iron oxide nanoparticles and thin films used in magnetic materials, catalysis, and electronics.[2][4][5] This document provides detailed protocols for the synthesis of iron(III) acetylacetonate, targeting researchers and professionals in drug development and materials science.

Reaction Principles

The synthesis of iron(III) acetylacetonate typically involves the reaction of an iron(III) source with acetylacetone (B45752) (Hacac). Acetylacetone is a β-diketone that exists in equilibrium with its enol tautomer. In the presence of a base, it is deprotonated to form the acetylacetonate anion (acac⁻), which then acts as a bidentate ligand, coordinating to the iron(III) ion through its two oxygen atoms to form a stable octahedral complex.[6][7][8]

Two common methods for the synthesis of Fe(acac)₃ are presented:

-

From Iron(III) Chloride: This method utilizes a soluble iron(III) salt, iron(III) chloride, and a base, such as sodium acetate (B1210297), to facilitate the deprotonation of acetylacetone and subsequent complex formation.[9]

-

From Iron(III) Hydroxide (B78521): This approach involves the initial precipitation of iron(III) hydroxide from an iron(III) salt, which is then reacted directly with acetylacetone.[10][11] This method can produce a very pure product without the need for a buffer.[10][12]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various reported synthesis protocols for iron(III) acetylacetonate.

Table 1: Synthesis of Iron(III) Acetylacetonate from Iron(III) Chloride

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O) | 1.00 g[8] | 2.5 g[13] | 0.4 g[6] |

| Acetylacetone (Hacac) | 2 mL[8] | 2.0 g[13] | 5 mL[6] |

| Sodium Acetate (CH₃COONa) | ~2.5 g (as trihydrate)[8] | 3.00 g[13] | Not specified, but used[6] |

| Solvent for FeCl₃·6H₂O | 15 mL distilled water[8] | 15 mL deionized water[13] | 25 mL distilled water[6] |

| Solvent for Hacac | - | 20 mL methanol[13] | 5 mL methanol[6] |

| Solvent for Sodium Acetate | 10 mL RO water[8] | 8.0 mL water[13] | - |

| Reaction Temperature | ~70 °C[8] | Room temperature[9] | Room temperature, then ice bath[6] |

| Reaction Time | 10 minutes at 70°C[8] | ~10 minutes stirring[9] | 15 minutes addition period[6] |

| Yield | 90.05% (crude), 48.1% (recrystallized)[8] | Not specified | Not specified |

Table 2: Synthesis of Iron(III) Acetylacetonate from Iron(III) Hydroxide

| Parameter | Protocol 1 | Protocol 2 |

| Anhydrous Iron(III) Chloride (for Fe(OH)₃) | 4.0 g[10] | 7.5 g[4] |

| Base for Fe(OH)₃ precipitation | Ammonia (B1221849) solution (excess)[10] | 20% Potassium hydroxide solution[4] |

| Acetylacetone (Hacac) | Not specified, added to precipitate[10] | 15 mL[4] |

| Reaction Temperature | Steam-bath for Fe(OH)₃, then not specified[10] | Room temperature[4] |

| Reaction Time | 15-20 min for Fe(OH)₃, then rapid reaction[10] | 30 minutes[4] |

| Yield | Very high yield[10] | Reasonably high yields[4] |

Experimental Protocols

Method 1: Synthesis from Iron(III) Chloride and Sodium Acetate

This protocol is adapted from a procedure utilizing readily available reagents.[8][9]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Acetylacetone (C₅H₈O₂)

-

Sodium acetate trihydrate (CH₃COONa·3H₂O)

-

Distilled or deionized water

-

Methanol (optional)

-

Erlenmeyer flask

-

Beakers

-

Magnetic stirrer and stir bar

-

Hot plate

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve 2.5 g of iron(III) chloride hexahydrate in 15 mL of deionized water with stirring.[13]

-

In a separate beaker, prepare a solution of 2.0 g of acetylacetone in 20 mL of methanol.[13] Add this solution to the iron(III) chloride solution while stirring.

-

In another beaker, dissolve 3.0 g of sodium acetate trihydrate in 10 mL of water.

-

Slowly add the sodium acetate solution to the iron(III) chloride and acetylacetone mixture with constant stirring. Red crystals of iron(III) acetylacetonate will begin to form.[9]

-

Continue stirring the mixture for approximately 10 minutes at room temperature to ensure complete precipitation.[9]

-

Cool the mixture in an ice bath to maximize the yield of the crystalline product.

-

Collect the red crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water.

-

Dry the product in a desiccator or at a low temperature in a vacuum oven.

Method 2: Synthesis from Iron(III) Hydroxide

This method is valued for producing a high-purity product.[10][11]

Materials:

-

Iron(III) chloride (anhydrous or hexahydrate)

-

Ammonia solution (e.g., specific gravity 0.880) or Potassium Hydroxide solution

-

Acetylacetone (C₅H₈O₂)

-

Distilled water

-

Beakers

-

Stirring rod

-

Buchner funnel and filter paper

-

Steam bath or hot plate

Procedure:

-

Preparation of Iron(III) Hydroxide:

-

Dissolve 4.0 g of anhydrous iron(III) chloride in 6 cm³ of water, warming gently if necessary.[10]

-

Slowly add an excess of ammonia solution (e.g., 9 cm³) with constant stirring to precipitate iron(III) hydroxide.[10]

-

Heat the mixture on a steam bath for 15-20 minutes to coagulate the precipitate.[10]

-

Filter the iron(III) hydroxide precipitate using a Buchner funnel and wash it thoroughly with water until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).[10]

-

-

Formation of Iron(III) Acetylacetonate:

-

Transfer the moist iron(III) hydroxide precipitate to a beaker.

-

Add acetylacetone directly to the precipitate and stir the mixture. The reaction is often rapid, and the color will change to a deep red as the complex forms.[4][10]

-

Continue stirring for about 30 minutes to ensure the reaction goes to completion.[4]

-

-

Isolation of the Product:

-

Collect the solid iron(III) acetylacetonate by vacuum filtration.

-

The product can be recrystallized from a suitable solvent like acetone (B3395972) or chloroform (B151607) for higher purity.[4]

-

Dry the final product in a desiccator.

-

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the two primary synthesis methods for iron(III) acetylacetonate.

Caption: Workflow for the synthesis of Fe(acac)₃ from Iron(III) Chloride.

References

- 1. Iron(III) acetylacetonate 97 14024-18-1 [sigmaaldrich.com]

- 2. Iron(III) acetylacetonate 99.9+ trace metals 14024-18-1 [sigmaaldrich.com]

- 3. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]

- 4. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. studymoose.com [studymoose.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Notes. Novel synthesis of tris(acetylacetonato)iron(III) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

- 13. chegg.com [chegg.com]

Application Notes and Protocols for the Synthesis of Iron-Containing Nanoparticles using Fe(acac)₃

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of iron(III) acetylacetonate (B107027) (Fe(acac)₃) nanoparticles and iron oxide nanoparticles derived from the thermal decomposition of Fe(acac)₃. These methods are foundational for researchers in materials science, nanotechnology, and nanomedicine.

Introduction

Iron-based nanoparticles are of significant interest due to their magnetic properties, biocompatibility, and catalytic activity, making them suitable for applications in drug delivery, magnetic resonance imaging (MRI), and catalysis. Iron(III) acetylacetonate is a common and versatile precursor for the synthesis of these nanomaterials. The following protocols outline two distinct methods: the direct synthesis of Fe(acac)₃ nanoparticles and the thermal decomposition of Fe(acac)₃ to yield iron oxide nanoparticles.

Protocol 1: Direct Synthesis of Fe(acac)₃ Nanoparticles

This protocol describes the synthesis of cube-like Fe(acac)₃ nanoparticles from iron(III) chloride and acetylacetone (B45752).

Experimental Protocol

-

Preparation of Iron Hydroxide (B78521):

-

Dissolve 4 g of iron(III) chloride hexahydrate (FeCl₃·6H₂O) in 6 mL of distilled water in a reaction vessel.

-

While stirring constantly, add 9 mL of ammonia (B1221849) solution dropwise to the iron chloride solution.

-

Heat the mixture to 50 °C.

-

Filter the resulting precipitate of iron hydroxide and wash it with distilled water to remove any remaining chloride ions.

-

-

Formation of Fe(acac)₃ Nanoparticles:

-

Transfer the moist iron hydroxide precipitate to a beaker.

-

Add 12 mL of acetylacetone to the beaker.

-

Cover the beaker (e.g., with cotton) and heat the mixture to 80 °C for 35 minutes.

-

Allow the mixture to cool to room temperature. Large, red crystals of Fe(acac)₃ will form.

-

Wash the crystals and then dry them.

-

-

Recrystallization (Optional):

-

For higher purity, the dried crystals can be recrystallized using a reflux setup at 80 °C.

-

Quantitative Data Summary

| Parameter | Value |

| Precursor | Iron(III) chloride hexahydrate (FeCl₃·6H₂O) |

| Reagents | Ammonia solution, Acetylacetone |

| Temperature | 50 °C (hydroxide precipitation), 80 °C (nanoparticle formation) |

| Reaction Time | 35 minutes (nanoparticle formation) |

| Average Nanoparticle Size | 10-20 nm |

| Morphology | Cube-like, Spherical-like |

Experimental Workflow

Caption: Workflow for the direct synthesis of Fe(acac)₃ nanoparticles.

Protocol 2: Synthesis of Iron Oxide Nanoparticles by Thermal Decomposition of Fe(acac)₃

This protocol details a common method for synthesizing iron oxide nanoparticles (IONPs) through the thermal decomposition of Fe(acac)₃ in an organic solvent.[1] This method allows for control over nanoparticle size and shape.

Experimental Protocol

-

Preparation of the Reaction Mixture:

-

In a three-neck flask equipped with a condenser and a thermocouple, combine:

-

0.35 g of iron(III) acetylacetonate (Fe(acac)₃)

-

1.3 g of 1,2-hexadecanediol (B1668426) (HDD)

-

2.85 mL of oleic acid

-

7.5 mL of oleylamine

-

15 mL of 1-octadecene

-

0.5 mL of benzaldehyde

-

-

Stir the mixture to ensure all components are well-dispersed.

-

-

Degassing and Dewatering:

-

Purge the reaction flask with nitrogen gas.

-

Heat the mixture to 120 °C and maintain this temperature for 10-30 minutes under a continuous nitrogen purge to remove water and oxygen.[1]

-

-

Nanoparticle Formation:

-

Purification of Nanoparticles:

-

After the reaction, cool the solution to room temperature.

-

Add an excess of ethanol (B145695) to the solution to precipitate the nanoparticles.

-

Separate the nanoparticles by centrifugation.

-

Discard the supernatant and re-disperse the nanoparticle pellet in a nonpolar solvent like hexane.

-

Repeat the precipitation and centrifugation steps at least two more times to remove excess surfactants and unreacted precursors.

-

Finally, dry the purified nanoparticles under vacuum.

-

Quantitative Data Summary

| Parameter | Value |

| Precursor | Iron(III) acetylacetonate (Fe(acac)₃) |

| Surfactants | Oleic acid, Oleylamine |

| Reducing Agent / Diol | 1,2-hexadecanediol (HDD) |

| Solvent | 1-octadecene, Benzaldehyde |

| Degassing Temperature | 120 °C[1] |

| Reaction Temperature | 280 °C[1] |

| Reaction Time | 30 minutes[1] |

| Resulting Nanoparticle Size | Dependent on surfactant ratios, typically in the range of 5-25 nm.[1] |

Experimental Workflow

Caption: Workflow for iron oxide nanoparticle synthesis via thermal decomposition.

Characterization

The synthesized nanoparticles should be characterized to determine their size, morphology, crystal structure, and purity. Recommended techniques include:

-

Transmission Electron Microscopy (TEM): For visualizing nanoparticle size, shape, and morphology.

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of Fe-O bonds and the removal of organic ligands after purification.

-

Vibrating Sample Magnetometry (VSM): To measure the magnetic properties of the nanoparticles.

These protocols provide a solid foundation for the reproducible synthesis of iron-based nanoparticles for a variety of research and development applications. For more advanced applications, such as controlling nanoparticle shape or achieving monodispersity, further optimization of the reaction parameters may be necessary.[1][2]

References

Application Notes and Protocols: Iron(III) Acetylacetonate as a Catalyst in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) acetylacetonate (B107027), Fe(acac)₃, has emerged as an inexpensive, abundant, and environmentally benign catalyst for a variety of cross-coupling reactions.[1][2][3] Its low toxicity and cost-effectiveness make it an attractive alternative to traditional palladium and nickel catalysts.[4] This document provides detailed application notes and experimental protocols for the use of Fe(acac)₃ in key cross-coupling reactions, including Kumada, Suzuki-Miyaura, and Sonogashira couplings.

General Considerations

Fe(acac)₃ is an air-stable, solid precatalyst that is typically reduced in situ by an organometallic reagent (e.g., a Grignard reagent) to generate a catalytically active low-valent iron species.[1][5] The choice of solvent is critical, as coordinating solvents like THF can sometimes be detrimental to the reaction, while ethers or mixtures with additives like N-methylpyrrolidone (NMP) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance reactivity and suppress side reactions.[6][7][8]

Kumada Cross-Coupling

The Fe(acac)₃-catalyzed Kumada cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between Grignard reagents and organic halides.[6][9] It is particularly effective for coupling aryl Grignard reagents with alkyl halides possessing β-hydrogens.[6]

Data Presentation: Fe(acac)₃-Catalyzed Kumada Coupling

| Entry | Aryl Grignard Reagent | Alkyl Halide | Catalyst Loading (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylmagnesium bromide | 1-Bromooctane (B94149) | 5 | Et₂O | None | Reflux | 1 | 91 | [6] |

| 2 | p-Tolylmagnesium bromide | 1-Bromooctane | 5 | Et₂O | None | Reflux | 1 | 94 | [6] |

| 3 | Phenylmagnesium bromide | 2-Bromooctane | 5 | Et₂O | None | Reflux | 3 | 88 | [6] |

| 4 | Phenylmagnesium bromide | Cyclohexyl bromide | 5 | Et₂O | None | Reflux | 3 | 85 | [6] |

| 5 | Phenylmagnesium bromide | 1-Bromo-3-phenylpropane | 5 | THF/NMP | None | 20 | 0.5 | 25 | [6] |

| 6 | Methylmagnesium bromide | 1-Bromo-4-fluorobenzene | 3 | THF | Xantphos (6 mol%) | 25 | - | 82 | [5] |

Experimental Protocol: Kumada Coupling of p-Tolylmagnesium Bromide with 1-Bromooctane

Materials:

-

Fe(acac)₃ (Tris(acetylacetonato)iron(III))

-

p-Tolylmagnesium bromide (1.0 M solution in Et₂O)

-

1-Bromooctane

-

Anhydrous diethyl ether (Et₂O)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

A Schlenk flask equipped with a magnetic stir bar and a reflux condenser is charged with Fe(acac)₃ (0.05 mmol, 5 mol%).

-

The flask is evacuated and backfilled with argon three times.

-

Anhydrous Et₂O (5 mL) is added, followed by 1-bromooctane (1.0 mmol).

-

The solution is stirred at room temperature, and p-tolylmagnesium bromide (1.2 mL, 1.2 mmol, 1.2 equiv) is added dropwise.

-

The reaction mixture is then heated to reflux and stirred for 1 hour.

-

After cooling to room temperature, the reaction is quenched by the slow addition of 1 M HCl.

-

The aqueous layer is extracted with Et₂O (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford 1-p-tolyloctane.

Proposed Catalytic Cycle for Kumada Coupling

The catalytic cycle is believed to commence with the reduction of Fe(III) to a low-valent iron species by the Grignard reagent.[6] This active species then undergoes oxidative addition with the alkyl halide, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the active iron catalyst.[6]

Caption: Proposed catalytic cycle for the Fe(acac)₃-catalyzed Kumada cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

While less common than palladium-catalyzed versions, Fe(acac)₃ can catalyze Suzuki-Miyaura cross-coupling reactions, particularly with the use of appropriate ligands. This method offers a cost-effective route for the formation of biaryls and other coupled products.[5]

Data Presentation: Fe(acac)₃-Catalyzed Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Organoboron Reagent | Catalyst Loading (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromotoluene (B49008) | Phenylboronic acid | 3 | Xantphos (6) | - | THF | 25 | 85 (with MeMgBr activator) | [5] |

| 2 | 1-Bromo-4-cyanobenzene | Phenylboronic acid | 3 | Xantphos (6) | - | THF | 25 | 82 (with MeMgBr activator) | [5] |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene

Materials:

-

Fe(acac)₃

-

Xantphos

-

4-Bromotoluene

-

Phenylboronic acid

-

Methylmagnesium bromide (3.0 M solution in Et₂O)

-

Anhydrous Tetrahydrofuran (THF)